

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol CAS number and structure

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Compound of Interest

Compound Name: 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol
Cat. No.: B177736

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Technical Guide: 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**, a bifunctional organosilicon compound. Due to its protected hydroxyl group, it serves as a valuable intermediate in multi-step organic syntheses, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs). This document outlines its chemical identity, available physicochemical properties, a detailed experimental protocol for its synthesis via ketone reduction, and relevant safety information.

Chemical Identity and Structure

CAS Number: 126931-29-1[1][2][3]

IUPAC Name: 4-[[tert-butyl(dimethyl)silyl]oxy]cyclohexanol[1][3]

Molecular Formula: C₁₂H₂₆O₂Si

Chemical Structure:

Physicochemical and Safety Data

The following tables summarize the available quantitative data for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**. It should be noted that while the compound is commercially available, extensive physical property data is not widely published in peer-reviewed literature.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	230.42 g/mol	[1][3]
Physical Form	Colorless to Yellow Liquid or Semi-Solid/Solid	[1]
Purity	Typically ≥95%	[1][4][5]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Storage Temperature	2-8°C, under inert atmosphere, protected from light	

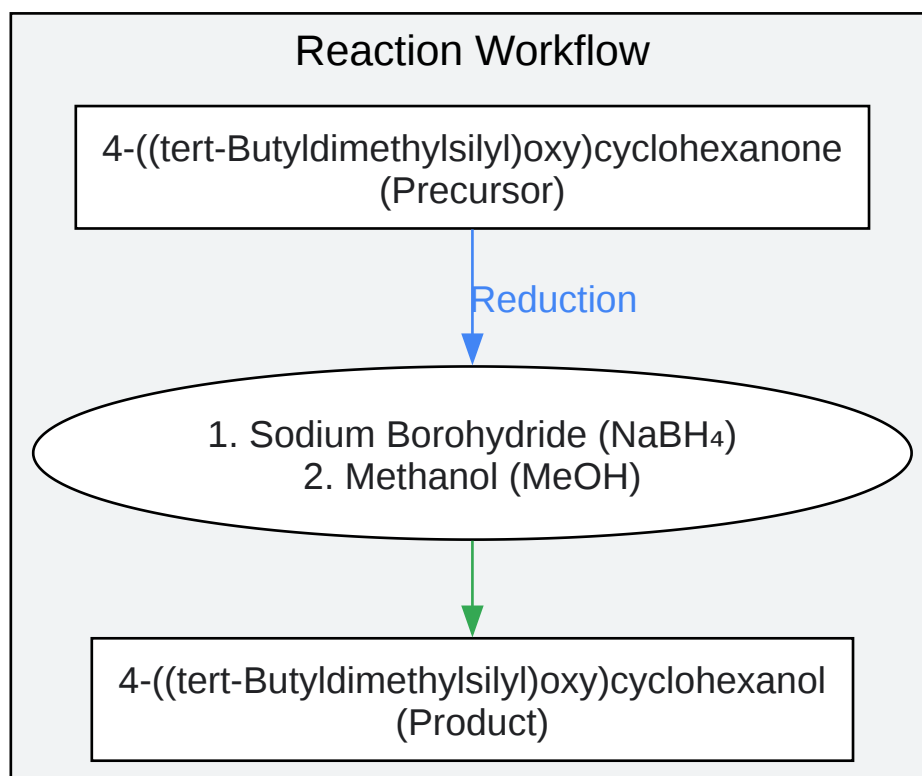
Table 2: Safety and Hazard Information

Identifier	Code	Description
GHS Pictogram	GHS07	Exclamation mark
Signal Word	Warning	
Hazard Statements	H302	Harmful if swallowed
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapours/sp ray
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

Synthetic Workflow

The most direct synthetic route to **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** is the reduction of its corresponding ketone precursor, 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone. This transformation is typically achieved with high efficiency using standard hydride reducing agents.

Synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol



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Caption: Synthetic pathway for **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**. This procedure is based on well-established methods for the reduction of substituted cyclohexanones.^{[6][7][8]}

Synthesis of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** via Ketone Reduction

Objective: To prepare **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** by the sodium borohydride reduction of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone.

Materials:

- 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone

- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Diethyl ether or Dichloromethane
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ketone).
- Cool the resulting solution to 0°C in an ice bath.
- While stirring, slowly add sodium borohydride (1.1-1.5 eq) to the solution in small portions. Control the rate of addition to manage any effervescence.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up:

- Cool the reaction mixture again in an ice bath.
- Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl to neutralize excess borohydride. Continue addition until gas evolution ceases.
- Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
- Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 20 mL).
- Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** as a mixture of cis and trans isomers.

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